molecular formula C14H14N4O3 B2538323 Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 433706-93-5

Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B2538323
CAS No.: 433706-93-5
M. Wt: 286.291
InChI Key: ZQJBRYMXHOVPEV-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C14H14N4O3. It is a member of the pyrroloquinoxaline family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, antimicrobial agent, and in the treatment of other diseases.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the pyrroloquinoxaline family, such as:

Uniqueness

What sets Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-21-14(20)10-11-13(18(6-7-19)12(10)15)17-9-5-3-2-4-8(9)16-11/h2-5,19H,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJBRYMXHOVPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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